12-(Benzyloxy)-12-oxododecanoic acid

Description

Contextualization within Long-Chain Dicarboxylic Acid Monobenzyl Esters

Long-chain dicarboxylic acids and their derivatives are fundamental building blocks in polymer science and organic synthesis. nih.gov They serve as monomers for the production of polyesters and polyamides, imparting flexibility and specific physical properties to the resulting materials. The monoesterification of these diacids, particularly with a benzyl (B1604629) group, introduces a crucial element of controlled reactivity. This selective protection allows for the differential functionalization of the two carboxyl groups. One end can participate in coupling reactions while the other remains masked, to be deprotected at a later synthetic stage. This strategy is a cornerstone of multi-step organic synthesis, enabling the construction of complex molecules with high precision.

Structural Characteristics and Functional Groups

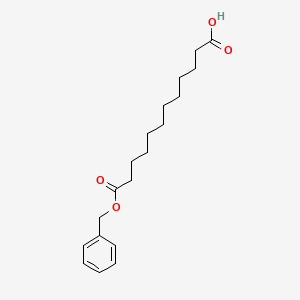

The molecular structure of 12-(Benzyloxy)-12-oxododecanoic acid is characterized by three key components: a twelve-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal benzyl ester group. This unique combination of functional groups gives the molecule its distinct amphiphilic properties, possessing both hydrophobic and hydrophilic regions. biosynth.com

The long C12 acyl chain contributes to the molecule's hydrophobicity, while the free carboxylic acid provides a hydrophilic and reactive site for chemical modifications. The benzyl ester serves as a protecting group for the second carboxylic acid, preventing its reaction under certain conditions. The benzyl group can be selectively removed through methods like catalytic hydrogenation, which regenerates the carboxylic acid without affecting other functional groups in the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88353-04-2 | biosynth.comachemblock.comchemscene.combldpharm.com |

| Molecular Formula | C19H28O4 | biosynth.comachemblock.combldpharm.com |

| Molecular Weight | 320.42 g/mol | biosynth.combldpharm.com |

| IUPAC Name | This compound | achemblock.com |

| Synonym | 1,12-dodecanedioic acid monobenzyl ester | chemscene.com |

Overview of its Significance as a Key Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a bifunctional linker or spacer molecule in organic synthesis. Its structure allows for the connection of two different molecular entities or the modification of a single molecule with a long, flexible chain.

The free carboxylic acid can be readily activated and coupled with amines to form amides, with alcohols to form esters, or used in other nucleophilic substitution reactions. This reactivity makes it suitable for conjugation to a wide range of molecules, including peptides, proteins, and other bioactive compounds.

The long aliphatic chain provides spatial separation between the two ends of the linker, which can be crucial in applications such as drug delivery systems, where it may be necessary to distance a targeting moiety from a therapeutic agent. Furthermore, the hydrophobic nature of the chain can influence the solubility and aggregation properties of the final conjugate.

Some commercial sources indicate that this molecule has been explored as a vaccine adjuvant, a substance that enhances the immune response to an antigen. biosynth.com In this context, its amphiphilic nature, with both hydrophobic and hydrophilic properties, is a key feature. biosynth.com This allows it to interact with both aqueous environments and lipid-based structures, such as cell membranes, potentially facilitating the delivery of vaccine components and stimulating immune responses like antibody production and T-cell activation. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

12-oxo-12-phenylmethoxydodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c20-18(21)14-10-5-3-1-2-4-6-11-15-19(22)23-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTVBXVYNIHVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88353-04-2 | |

| Record name | 1-(Phenylmethyl) dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88353-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, 1-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 12 Benzyloxy 12 Oxododecanoic Acid

Esterification Approaches for Selective Monobenzyl Ester Formation

The selective synthesis of 12-(benzyloxy)-12-oxododecanoic acid primarily involves the monoesterification of dodecanedioic acid. This can be achieved through several approaches, with the main goal of reacting only one of the two carboxylic acid groups.

Direct Esterification from Dodecanedioic Acid Precursors

Direct esterification of dodecanedioic acid with benzyl (B1604629) alcohol is a common method for synthesizing this compound. This reaction is typically acid-catalyzed and requires careful control of stoichiometry to favor the formation of the monoester over the diester. The use of a large excess of the dicarboxylic acid relative to the alcohol can enhance the yield of the desired monoester.

Another approach involves the reaction of a dodecanedioic acid precursor, such as its anhydride (B1165640), with benzyl alcohol. This method can offer higher selectivity for the monoester, as the initial reaction opens the anhydride ring to form the half-acid, half-ester.

Enzymatic methods have also been explored for the selective monoesterification of dicarboxylic acids. Lipases, for instance, can catalyze the esterification under mild conditions, often with high regioselectivity, which can be advantageous in preventing the formation of the diester byproduct.

Benzyl Alcohol Coupling Reactions

The term "benzyl alcohol coupling reactions" in this context generally refers to esterification reactions where benzyl alcohol is coupled to the dodecanedioic acid backbone. This is often achieved using activating agents that make the carboxylic acid more susceptible to nucleophilic attack by the alcohol.

One common method is the reaction of dodecanedioic acid with benzyl bromide in the presence of a base. The base deprotonates one of the carboxylic acid groups, forming a carboxylate anion that then acts as a nucleophile to displace the bromide from benzyl bromide, resulting in the formation of the benzyl ester. The choice of base and reaction conditions is critical to ensure mono-alkylation.

Preparation Strategies from Related Aliphatic Carboxylic Acids

While the most direct route to this compound is from dodecanedioic acid, it is theoretically possible to synthesize it from other aliphatic carboxylic acids through chain extension and functional group manipulation. However, these multi-step synthetic routes are generally less efficient and more complex than the direct esterification of the readily available dodecanedioic acid. For instance, a shorter dicarboxylic acid could potentially be elongated through various organic reactions, followed by the introduction of the benzyl ester.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is paramount to maximizing the yield of this compound while minimizing the formation of byproducts, particularly the dibenzyl dodecanedioate.

Key parameters for optimization include:

Stoichiometry: A molar ratio with an excess of dodecanedioic acid to benzyl alcohol is crucial for favoring monoesterification.

Catalyst: In acid-catalyzed direct esterification, the choice and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can significantly impact the reaction rate and selectivity. For reactions involving benzyl bromide, the selection of a suitable base (e.g., potassium carbonate, triethylamine) is important.

Temperature and Reaction Time: The reaction temperature and duration must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to a higher proportion of the diester byproduct. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction kinetics. A solvent that allows for easy separation of the product is also desirable.

| Parameter | Condition | Rationale |

| Reactant Ratio | Excess Dodecanedioic Acid | Favors mono-substitution |

| Catalyst | Acid or Base | Accelerates esterification/alkylation |

| Temperature | Moderate | Balances reaction rate and selectivity |

| Reaction Time | Monitored | Prevents over-reaction to diester |

Purification Techniques for the Compound

After the synthesis, a mixture containing the desired monoester, unreacted dodecanedioic acid, the diester byproduct, and residual reagents is typically obtained. Effective purification is necessary to isolate this compound in high purity.

Common purification methods include:

Extraction: A primary work-up step often involves extraction to separate the organic products from inorganic salts and other water-soluble impurities. The difference in acidity between the monoester and the unreacted dicarboxylic acid can be exploited by using a basic aqueous solution to selectively extract the dicarboxylic acid.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. youtube.com The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals of the desired compound. youtube.com The choice of solvent is critical and is determined by the solubility characteristics of the product and impurities. youtube.com

Chromatography: Column chromatography, particularly flash chromatography, is a highly effective method for separating the monoester from the diester and other impurities based on their different polarities. A silica (B1680970) gel stationary phase is commonly used, with an eluent system typically composed of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The separation is monitored by TLC to collect the fractions containing the pure product.

Patented Synthetic Routes and Industrial Preparations

The industrial production of dicarboxylic acid monoesters often involves patented processes designed for large-scale, cost-effective, and efficient synthesis. Patents in this area may cover specific catalysts, reaction conditions, or purification methods that improve the selectivity and yield of the monoester.

For instance, U.S. Patent 6,355,830 B1 describes a process for the preparation of dicarboxylic acid monoesters via transesterification. google.com While not specific to this compound, it highlights a general industrial approach. Other patented methods may focus on continuous flow reactors or the use of heterogeneous catalysts that can be easily recovered and reused, which are advantageous for industrial-scale production. The development of biocatalytic processes using immobilized enzymes is also a growing area of interest for the industrial synthesis of such compounds due to the potential for high selectivity and environmentally friendly conditions.

Chemical Reactivity and Derivatization of 12 Benzyloxy 12 Oxododecanoic Acid

Transformations Involving the Carboxylic Acid Moiety

The presence of a terminal carboxylic acid group allows for a variety of derivatization reactions, primarily centered around the formation of new bonds at the carbonyl carbon.

Amide Bond Formation Reactions (e.g., Peptide Coupling)

The carboxylic acid functionality of 12-(benzyloxy)-12-oxododecanoic acid can be readily coupled with primary and secondary amines to form amide bonds. This transformation is of particular importance in peptide synthesis and in the conjugation of this linker to amine-containing molecules. To facilitate this reaction, the carboxylic acid is typically activated in situ using a variety of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine.

Commonly employed peptide coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Phosphonium salts, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome. For example, the coupling of monobenzyl adipate, a shorter-chain analogue, has been successfully achieved using EDC. googleapis.com

Table 1: Representative Conditions for Amide Bond Formation

| Coupling Reagent | Additive | Solvent | Temperature |

|---|---|---|---|

| EDC | HOBt | DMF or DCM | 0 °C to RT |

| DCC | NHS | DCM | 0 °C to RT |

| HBTU | DIPEA | DMF | 0 °C to RT |

| PyBOP | DIPEA | DMF | 0 °C to RT |

This table presents typical conditions and is not exhaustive.

Conversion to Acid Chlorides and Other Reactive Derivatives

For reactions requiring a more electrophilic carbonyl carbon, this compound can be converted into more reactive derivatives, most notably an acid chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.

The resulting 12-(benzyloxycarbonyl)undecanoyl chloride is a highly reactive intermediate that readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters in high yields. This method has been documented for analogous mono-benzyl dicarboxylates, such as monobenzyl suberate (B1241622) and monobenzyl adipate, which are converted to their respective acid chlorides using oxalyl chloride. vt.eduplos.org

Table 2: Reagents for the Formation of Reactive Acid Derivatives

| Reagent | Solvent | Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Toluene (B28343) or neat | Reflux |

| Oxalyl chloride ((COCl)₂) | DCM or THF | Room Temperature (with cat. DMF) |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | 0 °C to Room Temperature |

Further Esterification Reactions

While one end of the molecule is already a benzyl (B1604629) ester, the free carboxylic acid can undergo further esterification with various alcohols to yield an unsymmetrical diester. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, under conditions that favor the removal of water, often by azeotropic distillation using a Dean-Stark apparatus.

Alternatively, for more sensitive substrates, esterification can be achieved under milder conditions. These methods include the Steglich esterification, which uses DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or by first converting the carboxylic acid to its acid chloride as described previously, followed by reaction with the desired alcohol.

Transformations Involving the Benzyl Ester Moiety

The benzyl ester group serves as a versatile protecting group for the carboxylic acid. Its removal regenerates the carboxylic acid, leading to the formation of dodecanedioic acid or a mono-amide derivative if the other end has been modified.

Hydrogenolytic Cleavage of the Benzyl Ester (e.g., Pd/C Catalysis)

The most common and efficient method for the deprotection of a benzyl ester is catalytic hydrogenolysis. This reaction involves the cleavage of the carbon-oxygen bond of the ester by hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). The reaction is usually carried out at room temperature and atmospheric pressure of hydrogen in a suitable solvent such as methanol, ethanol, or ethyl acetate. The byproducts of this reaction are toluene and the regenerated carboxylic acid, which are generally easy to separate.

This method is widely favored due to its mild conditions and high efficiency. It has been successfully applied to the deprotection of various mono-benzyl esters of dicarboxylic acids. mdpi.com

Table 3: Typical Conditions for Hydrogenolytic Cleavage of Benzyl Esters

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Methanol or Ethanol | Room Temperature | 1 atm |

| 5% Pd/C | H₂ gas | Ethyl Acetate | Room Temperature | 1 atm |

| Pd(OH)₂/C | H₂ gas | Methanol | Room Temperature | 1 atm |

| 10% Pd/C | Ammonium (B1175870) formate (B1220265) | Methanol | Reflux | N/A |

Alternative Deprotection Strategies for Carboxylic Acid Regeneration

While catalytic hydrogenolysis is the preferred method, alternative strategies for benzyl ester cleavage are available and can be employed when the substrate contains other functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.

Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide in acetic acid, can cleave benzyl esters, although these harsh conditions may not be suitable for all substrates. Lewis acids have also been shown to effect the debenzylation of esters. vt.edu Additionally, certain oxidative methods can be used for the removal of substituted benzyl esters, like the p-methoxybenzyl (PMB) ester, using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org However, for the unsubstituted benzyl ester, these methods are generally less common. Another approach involves the use of transfer hydrogenation, where a hydrogen donor like ammonium formate or cyclohexene (B86901) is used in conjunction with a palladium catalyst. diva-portal.org

Reactions Involving the Alkyl Chain

The functionalization of the saturated C12 alkyl chain of this compound typically requires overcoming the inherent inertness of C-H bonds. Modern synthetic methods, however, offer several strategies for introducing functional groups at various positions along the chain. These methods often involve radical-based reactions or transition-metal-catalyzed C-H activation.

While specific studies on this compound are limited, analogous reactions on similar long-chain fatty acid esters have been reported. These reactions can be broadly categorized as follows:

Radical Halogenation: Free radical halogenation, often initiated by UV light or chemical initiators, can introduce halogen atoms (e.g., bromine or chlorine) onto the alkyl chain. This reaction typically lacks high regioselectivity, leading to a mixture of halogenated isomers. The presence of the electron-withdrawing carboxylic acid and ester groups can have a minor directing effect on the substitution pattern.

Oxidative Functionalization: Direct oxidation of C-H bonds to introduce hydroxyl or carbonyl groups is another potential functionalization pathway. This can be achieved using strong oxidizing agents or, more selectively, through catalysis. For instance, "push-button" catalysis or enzymatic reactions could, in principle, achieve site-selective hydroxylation.

C-H Activation/Functionalization: Transition metal catalysis (e.g., using palladium, rhodium, or iridium complexes) has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. These methods can enable the introduction of various functional groups, including aryl, alkyl, and heteroatom-containing moieties. The application of such methods to this compound would likely involve directing group strategies to achieve regioselectivity, potentially utilizing the terminal carboxyl group.

A summary of potential functionalization reactions on the dodecanoic chain is presented in the table below. It is important to note that these are based on general reactivity principles and may not have been specifically performed on this compound.

| Reaction Type | Reagents and Conditions | Potential Products | Remarks |

| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | Brominated dodecanoic acid derivatives | Generally low regioselectivity, yielding a mixture of isomers. |

| Hydroxylation | Strong oxidants (e.g., KMnO4) or catalytic systems | Hydroxydodecanoic acid derivatives | Can lead to over-oxidation and chain cleavage. Catalytic methods offer better control. |

| C-H Arylation | Pd catalyst, aryl halide, directing group | Aryl-substituted dodecanoic acid derivatives | Requires specific catalytic conditions and may be influenced by the terminal functional groups. |

The use of this compound as a chiral building block through stereoselective transformations of its alkyl chain is not a commonly reported application. The molecule itself is achiral. To be utilized as a chiral building block, a stereocenter would first need to be introduced into the dodecanoic chain.

Hypothetically, if a functional group were introduced as described in the previous section (e.g., a hydroxyl or a double bond), subsequent stereoselective reactions could be performed. For example:

Asymmetric Epoxidation: If a double bond were introduced into the chain, an asymmetric epoxidation (e.g., Sharpless epoxidation) could yield a chiral epoxide.

Enzymatic Desymmetrization: If a prochiral functional group were present, enzymatic reactions could selectively modify one of two enantiotopic groups or faces, leading to a chiral product.

Chiral Auxiliary-Directed Reactions: The carboxylic acid could be coupled to a chiral auxiliary, which could then direct stereoselective functionalization at a specific position on the alkyl chain.

Currently, there is a lack of published research demonstrating the use of this compound in stereoselective transformations to generate chiral building blocks. Its primary documented use is as a linker and adjuvant in vaccine formulations, leveraging its amphiphilic nature rather than any specific stereochemical properties.

| Transformation Type | Precursor Functional Group | Example Reaction | Potential Chiral Product |

| Asymmetric Hydroxylation | Alkene | Sharpless Asymmetric Dihydroxylation | Chiral Diol |

| Kinetic Resolution | Racemic alcohol | Lipase-catalyzed acylation | Enantiomerically enriched alcohol and ester |

| Chiral Auxiliary Control | Carboxylic acid | Evans' Asymmetric Alkylation (after modification) | Chiral alkylated derivative |

The data in this table is illustrative of general strategies and does not represent documented reactions on this compound.

Advanced Synthetic Applications of 12 Benzyloxy 12 Oxododecanoic Acid As a Building Block

Application in Oligonucleotide Conjugation Chemistry

The field of oligonucleotide therapeutics, which includes modalities like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), relies on the effective delivery of these nucleic acid-based drugs to target cells. 12-(Benzyloxy)-12-oxododecanoic acid plays a pivotal role in this area by serving as a key linker component in the synthesis of oligonucleotide conjugates designed for targeted delivery.

N-acetylgalactosamine (GalNAc) has been established as a highly effective targeting ligand for hepatocytes (liver cells) due to its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on their surface. creative-biogene.comresearchgate.net Conjugating oligonucleotides to GalNAc ligands dramatically enhances their uptake by liver cells, leading to improved therapeutic potency. nih.govspringernature.com The synthesis of these complex conjugates often involves multi-step processes where linker molecules are essential for connecting the GalNAc moiety to the oligonucleotide.

Automated solid-phase synthesis is the standard method for producing oligonucleotides. beilstein-journals.orgumich.edu This process involves the sequential addition of nucleotide building blocks to a growing chain that is anchored to a solid support, typically controlled pore glass (CPG). nih.govumich.edumdpi.com

This compound is instrumental in preparing custom solid supports for the synthesis of GalNAc-conjugated oligonucleotides. mdpi.com Its free carboxylic acid group can be reacted with an amino-functionalized solid support (like long-chain alkylamine CPG, LCAA-CPG) to form a stable amide bond. umich.edumdpi.com This anchors the dodecanedioic acid monobenzyl ester to the support. The benzyl-protected end can then be deprotected and used as the attachment point for the GalNAc ligand scaffold, which is subsequently functionalized with a phosphoramidite (B1245037) group. This phosphoramidite is the reactive moiety that initiates the solid-phase synthesis of the oligonucleotide chain. nih.govmdpi.com

Beyond its role in solid support modification, this compound is used to construct the linker that spaces the GalNAc targeting ligand from the RNA payload. mdpi.com A well-designed linker is crucial for ensuring that the GalNAc moiety can effectively bind to its receptor without steric hindrance from the bulky oligonucleotide. mdpi.com

The 12-carbon aliphatic chain of the molecule provides a long, flexible spacer. biosynth.com In the synthesis of triantennary GalNAc clusters (constructs with three GalNAc molecules to enhance receptor binding), this compound can be used as one of the components to build the branching scaffold. creative-biogene.commdpi.com Its bifunctional nature allows it to be coupled to other linker components, ultimately creating a multivalent structure that enhances the avidity of the conjugate for the ASGPR. researchgate.netmdpi.com

Oligonucleotide microarrays are important tools for various applications, including gene expression analysis and diagnostics. These microarrays consist of a solid surface onto which a high density of different oligonucleotide sequences are attached. The synthesis of these arrays requires specialized linkers that covalently attach the oligonucleotides to the surface. researchgate.net

The structural characteristics of this compound make it suitable for use in creating linkers for such applications. Its terminal carboxylic acid can be used to attach it to an amino-functionalized microarray surface. The other end, after deprotection of the benzyl (B1604629) group, provides a hydroxyl group that can serve as the starting point for in-situ oligonucleotide synthesis using standard phosphoramidite chemistry. While various linker strategies exist, the long aliphatic chain of this molecule helps to distance the synthesized oligonucleotide from the surface, which can improve hybridization efficiency by reducing steric hindrance. researchgate.net

Synthesis of Glycosyl-Nucleotide Conjugates (e.g., GalNAc Conjugates)

Role in Development of Proteolysis-Targeting Chimeras (PROTACs)

Targeted protein degradation has emerged as a powerful therapeutic strategy to eliminate disease-causing proteins. nih.govtechnologynetworks.com Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach. nih.govchemrxiv.org A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. nih.govcrimsonpublishers.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (E3 ligase–PROTAC–target protein), which is essential for degradation efficacy. nih.govchemrxiv.org

This compound serves as a valuable intermediate in the construction of these linkers. bldpharm.com The long, flexible 12-carbon chain is a common motif in PROTAC linkers, providing the necessary distance and conformational flexibility to allow the two ends of the chimera to bind their respective protein partners effectively.

In PROTAC synthesis, the bifunctional nature of this compound is leveraged in a stepwise manner. For example, the free carboxylic acid can be coupled to an E3 ligase ligand. Following this reaction, the benzyl protecting group at the other end is removed, revealing a second carboxylic acid. This newly deprotected acid is then activated and reacted with the ligand for the protein of interest, completing the assembly of the PROTAC molecule. This controlled, sequential synthesis is crucial for building the complex architecture of PROTACs used in protein degradation research. nih.govchemrxiv.org

Design Principles for Incorporating the Compound into PROTAC Linkers

Currently, there is no publicly available research specifically detailing the design principles or direct incorporation of this compound into Proteolysis Targeting Chimera (PROTAC) linkers.

Precursor in Histone Deacetylase Inhibitor Synthesis

There is no direct evidence in the available scientific literature to suggest that this compound is a common precursor in the synthesis of histone deacetylase (HDAC) inhibitors.

The scientific literature does not currently contain specific examples of this compound's contribution to the synthesis of complex polyketide and peptide derivatives.

Application in Adjuvant Synthesis and Conjugation Chemistry

The primary application of this compound is in the field of immunology, specifically as a synthetic component in the creation of vaccine adjuvants. biosynth.com Adjuvants are crucial for enhancing the immune response to a vaccine's antigen. The structure of this compound is well-suited for this purpose, as it possesses both hydrophobic and hydrophilic properties. biosynth.com This amphipathic nature is a key feature in the design of many effective adjuvants.

The synthesis of this molecule involves the linkage of a benzyl ester group with dodecanedioic acid, resulting in a bifunctional linker. biosynth.com This structure allows for its integration into more complex adjuvant systems, where it can be further modified or conjugated to other molecules to modulate the immune response.

A notable application of this compound is its ability to bind to saponins (B1172615). biosynth.com Saponins are a class of naturally occurring glycosides found in many plants, and some have been identified as potent immunostimulants, making them valuable as vaccine adjuvants. biosynth.com The interaction between this compound and saponins can be leveraged to create sophisticated adjuvant formulations. This interaction is particularly advantageous because saponins are not found in humans, which can help in designing adjuvants for oral vaccines with a reduced risk of adverse reactions. biosynth.com

The molecular architecture of this compound, with its 12-carbon acyl chain, inherently provides it with amphipathic characteristics. biosynth.com This dual hydrophobic-hydrophilic nature is a fundamental principle in the design of vaccine adjuvants. Amphiphilic molecules can self-assemble into structures like micelles or liposomes, which can encapsulate antigens and facilitate their delivery to antigen-presenting cells, thereby enhancing the immune response.

The use of this compound as a building block allows for the precise engineering of amphiphilic components in vaccine adjuvant research. Its defined chemical structure enables consistent and reproducible synthesis of adjuvant formulations, a critical factor for clinical development and regulatory approval.

| Property | Data |

| Molecular Formula | C₁₉H₂₈O₄ |

| Molecular Weight | 320.42 g/mol |

| CAS Number | 88353-04-2 |

| Key Feature | Amphiphilic nature |

| Primary Application | Vaccine Adjuvant Synthesis |

Spectroscopic and Chromatographic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

¹H NMR spectroscopy for 12-(benzyloxy)-12-oxododecanoic acid allows for the characterization of the different types of protons present in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl ester, the long aliphatic chain protons, and the protons adjacent to the carboxylic acid and ester functionalities.

The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, generally between δ 7.30 and 7.40 ppm. The two protons of the benzylic methylene group (–CH₂–Ph) are deshielded by the adjacent oxygen and aromatic ring, resulting in a characteristic singlet at approximately δ 5.11 ppm.

The methylene groups of the dodecanedioic acid backbone give rise to a series of signals in the upfield region. The triplets at approximately δ 2.35 ppm and δ 2.30 ppm correspond to the methylene groups alpha to the carboxylic acid (–CH₂–COOH) and the benzyl ester (–CH₂–COOBn), respectively. The methylene groups beta to these carbonyls appear as multiplets around δ 1.63 ppm. The remaining methylene protons in the central part of the long aliphatic chain overlap to form a broad multiplet, typically centered around δ 1.25 ppm. The acidic proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a variable chemical shift, often above δ 10 ppm, and its presence can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |

| Benzylic (–O–CH₂–Ph) | 5.11 | Singlet | 2H |

| –CH₂–COOH | 2.35 | Triplet | 2H |

| –CH₂–COOBn | 2.30 | Triplet | 2H |

| –CH₂–CH₂COOH & –CH₂–CH₂COOBn | 1.63 | Multiplet | 4H |

| –(CH₂)₆– | 1.25 | Multiplet | 12H |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for the carbonyl carbons, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the long chain.

The two carbonyl carbons of the carboxylic acid and the benzyl ester are the most downfield signals, expected to resonate at approximately δ 179 ppm and δ 174 ppm, respectively. The carbons of the phenyl ring of the benzyl group typically appear in the δ 128–136 ppm region. The benzylic carbon (–O–CH₂–Ph) is expected at around δ 66 ppm.

The carbons of the long aliphatic chain are observed in the upfield region of the spectrum. The methylene carbons alpha to the carboxylic acid and ester groups are found at approximately δ 34 ppm. The remaining methylene carbons of the chain appear as a cluster of signals in the range of δ 24–29 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| –COOH | 179 |

| –COOBn | 174 |

| Aromatic Quaternary (C₆H₅) | 136 |

| Aromatic CH (C₆H₅) | 128.5, 128.2, 128.0 |

| Benzylic (–O–CH₂–Ph) | 66 |

| –CH₂–COOH | 34.1 |

| –CH₂–COOBn | 34.0 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for the unambiguous determination of the elemental formula of this compound. With a chemical formula of C₁₉H₂₈O₄, the calculated exact mass of the neutral molecule is approximately 320.20386 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 321.21114 or the deprotonated molecule [M-H]⁻ at m/z 319.19658. The high accuracy of the mass measurement allows for the confident confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 321.21114 |

| [M+Na]⁺ | 343.19308 |

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum provides valuable information for confirming the structure of this compound. Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation pathways are expected.

A prominent fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. Another common fragmentation is the loss of the benzyl group as a neutral radical, resulting in an ion corresponding to the protonated dodecanedioic acid. Further fragmentation of the aliphatic chain can occur, leading to a series of ions separated by 14 u (–CH₂–). Cleavage adjacent to the carboxylic acid group may result in the loss of water (H₂O) or the carboxyl group (–COOH).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ester, aromatic, and aliphatic moieties.

The carboxylic acid functional group gives rise to a very broad O–H stretching band in the region of 2500–3300 cm⁻¹. The C=O stretch of the carboxylic acid is expected to appear around 1710 cm⁻¹. The ester carbonyl (C=O) stretch typically absorbs at a higher frequency, around 1735 cm⁻¹. The C–O stretching vibrations of the ester and carboxylic acid will be visible in the fingerprint region, between 1000 and 1300 cm⁻¹.

The presence of the aromatic ring is indicated by C–H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450–1600 cm⁻¹ region. The aliphatic C–H stretching of the long methylene chain will produce strong absorptions in the 2850–2960 cm⁻¹ range.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond |

|---|---|---|

| Carboxylic Acid | 2500 - 3300 | O–H stretch |

| Aliphatic Chain | 2850 - 2960 | C–H stretch |

| Ester Carbonyl | ~1735 | C=O stretch |

| Carboxylic Acid Carbonyl | ~1710 | C=O stretch |

| Aromatic Ring | 1450 - 1600 | C=C stretch |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound. This method is well-suited for non-volatile compounds and is instrumental in separating the target compound from closely related impurities. A typical reversed-phase HPLC method is employed for this analysis.

In this approach, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature used for identification when compared to a reference standard. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for accurate purity determination.

Detailed Research Findings:

A validated reversed-phase HPLC method can effectively quantify the purity of this compound. The method's specificity is demonstrated by its ability to resolve the main compound peak from potential impurities, such as the unreacted dodecanedioic acid and benzyl alcohol, as well as any side-products from the synthesis. The identity of the this compound peak is confirmed by comparing its retention time with that of a certified reference standard. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For a high-purity sample, the peak corresponding to this compound should account for the vast majority of the total peak area.

Interactive Data Table: HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Stationary Phase | C18 silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Gradient Program | Start at 60% Acetonitrile, increase to 95% over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (for the carboxylic acid chromophore) and 254 nm (for the benzyl group) |

| Injection Volume | 10 µL |

| Reference Standard | This compound (>99% purity) |

| Typical Retention Time | Approximately 15.2 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical method that can be used to analyze this compound, typically after a derivatization step to increase its volatility. The carboxylic acid group in the molecule makes it relatively non-volatile, which is not ideal for direct GC analysis. Therefore, a derivatization reaction is performed to convert the carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification.

Detailed Research Findings:

For the GC-MS analysis of this compound, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. This reaction converts the polar carboxylic acid group into a nonpolar trimethylsilyl ester, making the molecule suitable for GC analysis. The resulting TMS derivative of this compound will have a characteristic retention time and a unique mass spectrum. The mass spectrum will show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. For instance, a prominent fragment ion corresponding to the benzyl group (m/z 91) and fragments related to the silylated carboxylic acid and the aliphatic chain would be expected. This detailed fragmentation pattern allows for unambiguous structural confirmation.

Interactive Data Table: GC-MS Parameters for the Analysis of the TMS Derivative

| Parameter | Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Temperature Program | Initial temperature 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-550 m/z |

| Expected Molecular Ion (M+) | m/z 392 (for the TMS derivative) |

| Key Fragment Ions | m/z 91 (benzyl), m/z 73 (trimethylsilyl), and others related to the aliphatic chain |

Future Research Directions and Theoretical Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The current synthesis of 12-(benzyloxy)-12-oxododecanoic acid and similar long-chain dicarboxylic acid monoesters often relies on conventional chemical methods that may involve harsh reaction conditions and petroleum-based starting materials. Future research will likely focus on the development of more sustainable and environmentally friendly synthetic strategies.

One promising avenue is the use of renewable feedstocks. Biotechnological approaches are gaining traction for the production of long-chain dicarboxylic acids (DCAs) from plant oils and fatty acids. fraunhofer.defraunhofer.deresearchgate.netnih.gov These methods often employ engineered microorganisms, such as yeasts of the genus Candida, to convert fatty acids into DCAs via ω-oxidation. fraunhofer.denih.gov Research could be directed towards developing strains that can selectively produce dodecanedioic acid, which can then be mono-functionalized to yield the target compound. The enzymatic synthesis of DDA from renewable linoleic acid has also been demonstrated, offering a sustainable biosynthesis route. nih.gov

Furthermore, chemoenzymatic methods offer a powerful tool for the selective synthesis of monoesters. Lipases, for instance, are widely used for esterification and transesterification reactions under mild conditions. scielo.brresearchgate.netresearchgate.net Future studies could optimize lipase-catalyzed reactions for the specific mono-esterification of dodecanedioic acid with benzyl (B1604629) alcohol, potentially in solvent-free systems or aqueous miniemulsions to enhance the green credentials of the process. nih.gov The use of immobilized enzymes could also improve reusability and process efficiency. uni-muenster.demdpi.com

| Synthesis Approach | Potential Advantages | Key Research Areas |

| Biotechnological | Utilization of renewable feedstocks (plant oils, fatty acids), milder reaction conditions. | Strain development for selective dodecanedioic acid production, optimization of fermentation processes. |

| Chemoenzymatic | High selectivity for mono-esterification, mild reaction conditions, reduced by-product formation. | Screening for optimal lipases, optimization of reaction parameters (temperature, solvent), enzyme immobilization. |

| Green Chemistry | Reduced environmental impact, use of non-toxic solvents and reagents. | Development of solid acid catalysts, use of supercritical fluids as reaction media. |

Computational Modeling of its Conformational Space and Reactivity

To date, specific computational studies on this compound are scarce. However, theoretical modeling presents a powerful tool to predict its behavior and guide experimental work. Future research in this area could provide valuable insights into its conformational flexibility and reactivity.

Reactivity Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to investigate the electronic structure and reactivity of this compound. These calculations can provide information on bond dissociation energies, atomic charges, and frontier molecular orbitals, which are key to understanding its chemical reactivity. For instance, the reactivity of the carboxylic acid group and the benzyloxycarbonyl group towards different reagents could be modeled to predict reaction pathways and transition states. Such studies would be valuable for optimizing its use in conjugation chemistry.

| Modeling Technique | Research Focus | Potential Outcomes |

| Molecular Dynamics (MD) | Conformational analysis in different solvents, self-assembly behavior. | Identification of dominant conformers, understanding of molecular flexibility, prediction of aggregation properties. |

| Quantum Mechanics (QM) | Electronic structure, reactivity of functional groups, reaction mechanisms. | Prediction of reaction pathways, understanding of chemical stability, guidance for synthetic modifications. |

| Hybrid QM/MM | Modeling interactions with biological macromolecules. | Insights into binding modes and energies in protein-ligand complexes. |

Expansion of its Utility in Advanced Functional Materials and Conjugate Chemistry

The bifunctional nature of this compound, with a carboxylic acid and a protected ester at opposite ends of a long aliphatic spacer, makes it an attractive building block for advanced functional materials and in conjugate chemistry.

Functional Polymers: The long aliphatic chain can impart flexibility and hydrophobicity to polymers, while the terminal functional groups allow for its incorporation into polymer backbones or as side chains. Future research could explore its use as a monomer in the synthesis of biodegradable polyesters and polyamides. fraunhofer.deresearchgate.netnih.gov The presence of the benzyl ester allows for selective deprotection and further functionalization, enabling the creation of complex polymer architectures. For instance, it could be used to create polymers with pendant carboxylic acid groups for applications in drug delivery, ion exchange resins, or as components of self-assembling materials like hydrogels and micelles.

Conjugate Chemistry: As a heterobifunctional linker, this molecule can be used to connect different molecular entities, such as proteins, peptides, and small molecules. purepeg.comresearchgate.netnbinno.com The length and flexibility of the dodecamethylene spacer can be crucial for ensuring that the conjugated molecules retain their biological activity by minimizing steric hindrance. nih.gov Future applications could include its use in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, where the linker plays a critical role in the stability and release of the cytotoxic payload. nih.gov It could also be used to tether molecules to surfaces for the development of biosensors or functionalized biomaterials. The pharmacokinetic properties of bioconjugates can be significantly influenced by the nature of the linker, and the long aliphatic chain of this compound could be explored for its effect on biodistribution and clearance. nih.gov

Bio-inspired Synthetic Approaches Leveraging Related Natural Products

Nature provides a vast array of long-chain fatty acids and their derivatives that can serve as inspiration for the synthesis of this compound. Many microorganisms produce dicarboxylic acids through the ω-oxidation of fatty acids. fraunhofer.denih.gov This natural process can be harnessed for the bio-based production of the dodecanedioic acid precursor.

Future research could focus on identifying or engineering enzymes with high specificity for the ω-hydroxylation of lauric acid (a C12 fatty acid), followed by oxidation to the corresponding dicarboxylic acid. This bio-catalytic approach would be a significant step towards a more sustainable synthesis from renewable resources. The enzymatic production of long-chain α,ω-dicarboxylic acids from renewable fatty acids and plant oils has already been demonstrated as a feasible strategy. nih.govsci-hub.se

Furthermore, the selective mono-esterification of the resulting dicarboxylic acid is a key challenge that can also be addressed using bio-inspired methods. Lipases, which are enzymes that catalyze esterification reactions in nature, can be employed for the regioselective esterification of dicarboxylic acids. nih.gov By carefully selecting the enzyme and reaction conditions, it may be possible to achieve high yields of the desired monobenzyl ester, minimizing the formation of the diester by-product. This approach mimics the high selectivity often observed in biological systems.

Mechanistic Studies of its Molecular Interactions in Biological Systems (as a synthetic component)

Ternary Complex Formation: In applications such as Proteolysis Targeting Chimeras (PROTACs), where a bifunctional molecule brings together a target protein and an E3 ligase, the linker plays a crucial role in the formation and stability of the ternary complex. acs.orgresearchgate.netacs.orgnih.govnih.gov While this specific molecule has not been reported in PROTACs, its potential as a linker warrants investigation. Computational modeling, such as molecular dynamics simulations and protein-protein docking, could be used to predict how the length and flexibility of the dodecamethylene chain influence the geometry and stability of such ternary complexes. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 12-(Benzyloxy)-12-oxododecanoic acid?

- Synthesis : The compound can be synthesized via esterification or coupling reactions involving dodecanoic acid derivatives and benzyl-protected intermediates. For example, protocols similar to those used for structurally analogous compounds (e.g., 12-((4-Hydroxyphenol)amino)-12-oxododecanoic acid) involve activating carboxylic acid groups with coupling agents like DIC (N,N-diisopropylcarbodiimide) and reacting with appropriate nucleophiles .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key spectral signals include δ ~170 ppm (carbonyl groups) and aromatic proton resonances (δ ~7.3 ppm for benzyl groups). Mass spectrometry (MS) can verify molecular weight (theoretical: 320.42 g/mol) .

Q. How stable is this compound under standard laboratory storage conditions?

- Stability : The compound should be stored at -20°C in a sealed, dry container to prevent hydrolysis of the benzyl ester group. Long-term stability (≥1 year) is achievable under these conditions. Avoid exposure to light, moisture, or strong acids/bases .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidative degradation. Purity (>95%) is critical for reproducibility in biological assays .

Q. What preliminary biological activity data exist for this compound?

- In Vitro Cytotoxicity : While direct data on this compound are limited, structurally related compounds (e.g., 12-(10-carboxydecanoyloxy)-12-oxododecanoic acid) show no cytotoxicity in NHDF and HUVEC cell lines at concentrations ≤200 µg/mL .

- Computational Insights : Molecular docking studies of analogous compounds reveal moderate binding affinity (-4.0 to -6.9 Kcal/mol) with wound-healing targets like TGFBR1 kinase and VEGF. ADME predictions suggest moderate solubility and permeability .

Advanced Research Questions

Q. How can experimental design address contradictions in biological activity data for structurally similar compounds?

- Case Study : A related compound (cmd-1) showed promising in silico binding to TNFα and IL-1β but limited in vivo validation. To resolve discrepancies:

Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics.

Use orthogonal assays (e.g., ELISA for cytokine inhibition) to confirm functional activity.

Compare metabolic stability across species (e.g., murine vs. human hepatocytes) to identify species-specific effects .

Q. What strategies optimize the enzymatic synthesis of derivatives of this compound?

- Enzymatic Approaches : ω-Transaminases (ω-TAs) have been used to synthesize amino derivatives of 12-oxododecanoic acid. Key steps include:

Substrate engineering to enhance enzyme compatibility (e.g., modifying chain length or steric bulk).

Reaction optimization (pH 7.5–8.5, 30–37°C) with co-factors like pyridoxal phosphate.

Purification via column chromatography (e.g., silica gel, eluting with hexane/ethyl acetate gradients) .

| Derivative | Yield | Purity | Reference |

|---|---|---|---|

| 12-Aminododecanoic acid | 19% | 99% (HPLC) | |

| Isoquercitrin hemidodecanedioate | 23% | >95% |

Q. How can researchers develop analytical methods to quantify trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor for impurities like unreacted dodecanoic acid or benzyl alcohol by-products.

- Validation : Establish limits of detection (LOD < 0.1%) and quantification (LOQ < 0.5%) per ICH guidelines. Calibrate with certified reference standards .

Q. What in vivo models are appropriate for validating the therapeutic potential of this compound?

- Wound Healing : Use murine excisional wound models to assess re-epithelialization and collagen deposition. Dose ranges of 10–100 mg/kg (oral or topical) can be tested, with histopathology and cytokine profiling (e.g., TGF-β1, VEGF) as endpoints .

- Toxicity : Conduct acute toxicity studies (OECD 423) in rodents, monitoring organ weights and serum biomarkers (ALT, creatinine) .

Methodological Challenges and Solutions

Challenge : Low yields in esterification reactions.

- Solution : Employ microwave-assisted synthesis to reduce reaction time and improve efficiency. For example, microwave irradiation (100–150 W, 80°C) can increase yields by 20–30% compared to conventional heating .

Challenge : Poor solubility in aqueous buffers for biological assays.

- Solution : Use biocompatible solvents like DMSO (≤0.1% v/v) or formulate with cyclodextrins to enhance solubility without cytotoxicity .

Data Contradictions and Resolution

- Contradiction : Computational docking predicts anti-inflammatory activity, but in vitro assays show weak effects.

- Resolution : Re-evaluate target selection (e.g., test alternative receptors like COX-2) or assess metabolite activity (e.g., benzyl alcohol release via ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.